molecular formula C15H22N2O B1675123 Levomilnacipran CAS No. 96847-54-0

Levomilnacipran

货号 B1675123
CAS 编号: 96847-54-0
分子量: 246.35 g/mol
InChI 键: GJJFMKBJSRMPLA-DZGCQCFKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levomilnacipran is an antidepressant medication used to treat depression . It belongs to a group of medicines known as serotonin and norepinephrine reuptake inhibitors (SNRIs). These medicines are thought to work by increasing the activity of chemicals called serotonin and norepinephrine in the brain .


Synthesis Analysis

The synthesis of Levomilnacipran involves continuous bioprocessing using immobilized whole cells . The cyclopropanation reactions needed for the synthesis of Levomilnacipran were achieved with BM3-Hstar whole cells immobilized on QA . A novel approach for the asymmetric synthesis of the active (1S,2R)-enantiomer of the antidepressant milnacipran, from which Levomilnacipran is derived, has been reported . The two stereogenic centers borne by the cyclopropane ring were sequentially installed starting from phenylacetic acid .


Molecular Structure Analysis

Levomilnacipran has a molecular formula of C15H22N2O . Its average mass is 246.348 Da and its monoisotopic mass is 246.173218 Da .


Chemical Reactions Analysis

Levomilnacipran is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . This makes the medication susceptible to grapefruit-drug interactions .


Physical And Chemical Properties Analysis

Levomilnacipran has a high oral bioavailability of 92% and a low plasma protein binding of 22% . The high volume of distribution of Levomilnacipran suggests that dialysis will not be effective in reducing Levomilnacipran plasma concentrations .

科学研究应用

药理学和疗效

Levomilnacipran是一种新型的血清素和去甲肾上腺素再摄取抑制剂(SNRI),用于治疗重度抑郁症(MDD)。它具有独特的药理特性,以两倍于血清素再摄取抑制的去甲肾上腺素再摄取抑制效力而著称。这一特性可能有助于其在治疗MDD方面的疗效。研究表明,与安慰剂相比,Levomilnacipran在短期治疗MDD方面更为有效,尽管长期疗效数据,特别是在预防复发方面,尚不确定(Mago, Mahajan, & Thase, 2014)(Bruno, Morabito, Spina, & Muscatello, 2016)

临床试验和功能结果

几项随机、双盲临床试验证明了Levomilnacipran在改善抑郁症状方面的疗效。值得注意的是,它还可能改善与社交生活、工作和家庭生活等领域功能相关的症状。然而,需要更广泛的调查,特别是在心血管安全性和长期治疗方面(Sambunaris et al., 2013)(Montgomery et al., 2013)

药代动力学和选择性

Levomilnacipran表现出高度的去甲肾上腺素选择性,这一特性使其在其类别中与其他抗抑郁药物有所区别。在健康志愿者和患有重度抑郁症的患者中,其药代动力学显示出稳态血浆浓度足以有效抑制去甲肾上腺素和血清素的再摄取(Chen et al., 2015)(Zadka, Dziwota, & Olajossy, 2016)

认知效应

研究还探讨了Levomilnacipran对患有重度抑郁症患者认知障碍的影响。第三阶段研究的事后分析表明,Levomilnacipran可能改善认知指标,这有助于减少自我报告的功能障碍。这表明了在应对与MDD相关的认知方面可能发挥作用(Wesnes et al., 2016)

新颖贡献和未来研究

Levomilnacipran对去甲肾上腺素再摄取抑制的增强效力是一种可能代表其治疗效果的新颖贡献。需要进行额外的研究,将Levomilnacipran与其他抗抑郁药物进行比较,以进一步评估其在治疗中的地位,特别是在疗效、耐受性和成本效益方面(Saraceni, Venci, & Gandhi, 2014)

安全和危害

Levomilnacipran may cause serious side effects . Common side effects include nausea, vomiting, constipation, irregular heartbeats, sweating, and decreased sex drive . Serious side effects may include blurred vision, painful or difficult urination, easy bruising, unusual bleeding, pounding heartbeats, seizure, manic episodes, or low sodium level . People with depression or mental illness may have thoughts about suicide .

未来方向

Levomilnacipran is used to treat major depressive disorder . A similar medicine called milnacipran (Savella) is used to treat a chronic pain disorder called fibromyalgia . Levomilnacipran (Fetzima) should not be used to treat fibromyalgia . Levomilnacipran may also be used for purposes not listed in this medication guide .

属性

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025167
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levomilnacipran

CAS RN

96847-54-0
Record name (1S,2R)-Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomilnacipran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomilnacipran
Reactant of Route 2
Levomilnacipran
Reactant of Route 3
Levomilnacipran
Reactant of Route 4
Levomilnacipran
Reactant of Route 5
Levomilnacipran
Reactant of Route 6
Levomilnacipran

Citations

For This Compound
2,280
Citations
GM Asnis, MA Henderson - Neuropsychiatric disease and …, 2015 - Taylor & Francis
Levomilnacipran (LVM, Fetzima ® ) was recently approved by the US Food and Drug Administration for the treatment of major depressive disorder. It is a unique dual neurotransmitter …
Number of citations: 37 www.tandfonline.com
L Citrome - International journal of clinical practice, 2013 - Wiley Online Library
… in outpatients with MDD where levomilnacipran was titrated to … Levomilnacipran also demonstrated superiority over placebo … Levomilnacipran was not associated with clinically …
Number of citations: 89 onlinelibrary.wiley.com
SA Montgomery, L Mansuy, A Ruth… - The Journal of clinical …, 2013 - psychiatrist.com
… 276 levomilnacipran SR-treated patients and 277 placebo-treated patients. Levomilnacipran … Statistical significance in favor of levomilnacipran SR was demonstrated on change from …
Number of citations: 83 www.psychiatrist.com
A Bruno, P Morabito, E Spina… - Current …, 2016 - ingentaconnect.com
Levomilnacipran, the more active enantiomer of the … The efficacy of levomilnacipran ER has been evaluated in seven … These studies documented that levomilnacipran is generally more …
Number of citations: 22 www.ingentaconnect.com
GM Asnis, A Bose, CP Gommoll, C Chen… - The Journal of clinical …, 2013 - psychiatrist.com
… different for levomilnacipran SR … Levomilnacipran SR demonstrated significant improvement in depressive symptoms and functioning relative to placebo. In this study, levomilnacipran …
Number of citations: 125 www.psychiatrist.com
EC Palmer, LN Binns, H Carey - Annals of Pharmacotherapy, 2014 - journals.sagepub.com
… overview of the antidepressant levomilnacipran. Data Sources: … March 2014 using the keyword levomilnacipran. The manufacturer … Data Synthesis: Levomilnacipran is the more potent …
Number of citations: 15 journals.sagepub.com
R Mago, R Mahajan, ME Thase - Expert review of clinical …, 2014 - Taylor & Francis
Levomilnacipran is a novel serotonin and norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder. This paper reviews up-to-date data on the …
Number of citations: 24 www.tandfonline.com
AL Auclair, JC Martel, MB Assié, L Bardin, P Heusler… - …, 2013 - Elsevier
Levomilnacipran (LVM; F2695) is the more active enantiomer of the serotonin/norepinephrine (5-HT/NE) reuptake inhibitor (SNRI) milnacipran and is currently under development for …
Number of citations: 119 www.sciencedirect.com
D Bakish, A Bose, C Gommoll, C Chen, R Nunez… - Journal of Psychiatry and …, 2014 - jpn.ca
Background: Major depressive disorder (MDD) is a global health concern. This study examined the efficacy, safety and tolerability of an extended-release (ER) formulation of …
Number of citations: 75 www.jpn.ca
R Mago, G Forero, WM Greenberg, C Gommoll… - Clinical drug …, 2013 - Springer
… study comparing levomilnacipran ER and placebo [15], time to relapse was greater in the levomilnacipran ER group … Levomilnacipran ER was generally well-tolerated in all studies. …
Number of citations: 87 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。